molecular formula C17H22BrNO2Si B2496853 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde CAS No. 1191422-81-7

4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2496853
CAS No.: 1191422-81-7
M. Wt: 380.357
InChI Key: MODBBDGCMGORRW-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound (CAS: 1191422-81-7) is a pyrrole-based aldehyde featuring:

  • A bromo substituent at position 2.
  • A phenyl group at position 3.
  • A 2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the pyrrole nitrogen (position 1).
  • A carbaldehyde moiety at position 2.

Role in Synthesis:
The SEM group enhances stability by protecting the reactive pyrrole nitrogen during synthetic processes, making the compound a valuable intermediate in pharmaceutical and materials chemistry. Its bromo substituent enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the aldehyde group facilitates condensation or nucleophilic addition reactions .

Properties

IUPAC Name

4-bromo-5-phenyl-1-(2-trimethylsilylethoxymethyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2Si/c1-22(2,3)10-9-21-13-19-15(12-20)11-16(18)17(19)14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODBBDGCMGORRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC(=C1C2=CC=CC=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 4 serves as an electrophilic site for palladium-catalyzed cross-coupling reactions. Key findings include:

  • Model reaction : Coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (4:1) at 90°C yields 4-phenyl derivatives with ~61% efficiency .

  • Substrate scope : Electron-rich arylboronic acids (e.g., 4-OMe-C₆H₄B(OH)₂) enhance yields (up to 87%), while ortho-substituted analogs (e.g., 2-Me-C₆H₄B(OH)₂) reduce reactivity due to steric hindrance .

Boronic Acid SubstituentYield (%)Notes
4-OMe-C₆H₄87Optimal electronic effects
2-Me-C₆H₄52Steric hindrance observed
3-Thienyl78Heterocyclic compatibility

The SEM group remains intact during these conditions, enabling post-coupling deprotection .

SEM Group Deprotection

The SEM-protected pyrrole nitrogen can be selectively removed for downstream functionalization:

  • TBAF-mediated cleavage : Treatment with tetrabutylammonium fluoride (TBAF) in THF quantitatively removes the SEM group, yielding the free NH-pyrrole .

  • Kinetics : Deprotection completes within 4 hours at room temperature, with no observed side reactions at the aldehyde or bromine sites .

Aldehyde Functionalization

The aldehyde group undergoes diverse transformations:

  • Vilsmeier–Haack formylation : While typically used to introduce formyl groups, the existing aldehyde in this compound participates in nucleophilic additions. For example, condensation with hydrazines forms hydrazones, useful in heterocycle synthesis .

  • Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (∼85% yield), preserving the bromine and SEM groups .

Sonogashira Coupling

The bromine atom facilitates alkyne couplings:

  • Conditions : Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N at 60°C enables reactions with terminal alkynes (e.g., phenylacetylene) .

  • Scope : Yields range from 40–70%, influenced by alkyne steric bulk. For example:

AlkyneYield (%)
Phenylacetylene70
Cyclohexylacetylene45

Oxidation and Hydrolysis

The aldehyde group is susceptible to controlled oxidation:

  • Carboxylic acid formation : KMnO₄ in acidic conditions oxidizes the aldehyde to a carboxylic acid (∼75% yield) .

  • Selective hydrolysis : The SEM group remains stable under basic hydrolysis (NaOH/EtOH), enabling isolation of aldehyde-containing intermediates .

Comparative Reactivity Insights

  • Bromine vs. aldehyde reactivity : Suzuki couplings occur preferentially at bromine even in the presence of the aldehyde, reflecting the superior leaving-group ability of Br⁻ over CHO .

  • SEM stability : The SEM group resists common reaction conditions (pH 3–10, temps ≤100°C), making it ideal for multistep syntheses .

Scientific Research Applications

Organic Synthesis

4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, which is crucial in developing new compounds with desired properties.

Biological Studies

Researchers utilize this compound to explore the effects of various chemical modifications on biological systems. It can be employed in:

  • Drug Development : Investigating potential therapeutic agents by modifying the compound's structure.
  • Biochemical Assays : Studying interactions with biological targets, such as enzymes or receptors, to understand its pharmacological potential .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale applications, including:

  • Chemical Manufacturing : As a building block for synthesizing other chemical products.
  • Material Science : Developing advanced materials with specific properties .

Case Study 1: Synthesis of Novel Compounds

In a study focused on synthesizing novel pyrrole derivatives, researchers utilized this compound as a key intermediate. The modifications led to compounds exhibiting promising biological activities, highlighting the versatility of this compound in drug discovery .

Another research project investigated the biological activity of derivatives synthesized from this compound. The study demonstrated that certain modifications enhanced antimicrobial properties, suggesting potential applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The trimethylsilyl-ethoxy group can enhance the compound’s stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related aldehydes (data sourced from commercial catalogs and synthetic studies):

Compound ID Core Structure Substituents/Functional Groups Purity Key Applications/Properties
HA-0492 (Target) Pyrrole 4-Br, 5-Ph, SEM-protected N, 2-CHO 95% Drug intermediates, macrocycle synthesis
HA-0695 Thiophene 5-Br, 4-Ph, 2-CHO 95% Organic electronics, ligand design
HB-8007 Phthalaldehyde 4-Br, 2-CHO (aromatic dialdehyde) 95% Polymer crosslinking, chelating agents
SS-5576 Benzene 4-Br, 2-piperidino, 1-CHO 98% Bioactive molecule synthesis
SH-5540 Benzene 3-Br, 4-[2-(piperidino)ethoxy], 1-CHO 98% Kinase inhibitor precursors

Structural and Functional Differences

Pyrrole vs. Thiophene Core (HA-0492 vs. HA-0695)
  • Electronic Properties : The pyrrole core (HA-0492) is more electron-rich due to its nitrogen atom, enhancing reactivity in electrophilic substitutions. Thiophene (HA-0695) exhibits greater aromatic stability, favoring applications in conductive materials .
  • Protecting Group : The SEM group in HA-0492 prevents unwanted side reactions at the pyrrole nitrogen, a feature absent in HA-0694.
Bromo Positioning and Reactivity
  • In HA-0492 (4-Br), bromine is meta to the aldehyde, directing cross-coupling reactions to specific sites. In contrast, HA-0695 (5-Br on thiophene) positions bromine ortho to the aldehyde, altering regioselectivity in coupling reactions .
SEM Protection vs. Piperidino Substituents (HA-0492 vs. SS-5576/SH-5540)
  • The SEM group in HA-0492 is hydrolytically stable under basic conditions, whereas piperidino groups (SS-5576, SH-5540) introduce basicity and hydrogen-bonding capabilities, impacting solubility and target binding in medicinal chemistry .
Pharmaceutical Relevance
  • HA-0492 : The SEM group allows selective deprotection in multi-step syntheses, enabling access to pyrrole-containing drug candidates (e.g., kinase inhibitors).
  • SS-5576/SH-5540: Piperidino-substituted benzaldehydes are intermediates in CNS drug development due to their blood-brain barrier permeability .

Biological Activity

4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde, with the CAS number 1191422-81-7, is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Molecular Formula : C17H22BrNO2Si
  • Molecular Weight : 380.35 g/mol
  • Purity : 95%

Anticancer Activity

Research indicates that pyrrole derivatives can exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, certain phenylpyrrole derivatives have shown promising results in inhibiting HIV-related cytopathic effects and cell fusion, which could be extrapolated to other malignancies .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has been documented in multiple studies. Compounds similar to 4-Bromo-5-phenyl-1H-pyrrole have been shown to inhibit the production of pro-inflammatory cytokines in vitro. For example, derivatives were tested against peripheral blood mononuclear cells (PBMCs), revealing significant inhibition of inflammatory responses at specific concentrations .

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been explored extensively. A study highlighted that several synthesized compounds exhibited notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityDemonstrated synergistic effects of pyrazole derivatives with doxorubicin on breast cancer cell lines .
PMC2656571 (2008)Anti-HIV ActivityIdentified phenylpyrrole derivatives as effective inhibitors of HIV replication .
MDPI (2022)Anti-inflammatory EffectsShowed significant inhibition of cytokine production in PBMCs by pyrrole derivatives .

Structure-Activity Relationship (SAR)

The biological activities of pyrrole derivatives are often correlated with their structural features. Modifications in the molecular structure, such as the presence of bromine or trimethylsilyl groups, can enhance biological efficacy. For instance, the introduction of electron-donating or withdrawing groups can significantly influence the compound's interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde, and what key reaction conditions should be optimized?

  • Methodology :

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C to introduce bromine at the pyrrole ring. Optimize stoichiometry to avoid over-bromination .
  • Formylation : Apply the Vilsmeier-Haack reaction (POCl₃/DMF) under nitrogen at 60–70°C to introduce the aldehyde group. Monitor reaction progress via TLC to prevent side reactions .
  • Protection : Use [2-(trimethylsilyl)ethoxy]methyl (SEM) chloride in tetrahydrofuran (THF) with NaH as a base to protect the pyrrole nitrogen. Ensure anhydrous conditions to maximize yield .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, SEM group signals at 0–0.5 ppm for Si(CH₃)₃) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/chloroform mixtures. Refine data using software like SHELXL .
  • HPLC-Purity : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. What strategies are effective for introducing diverse substituents at the pyrrole ring while maintaining the aldehyde functionality?

  • Methodology :

  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce phenyl groups. Protect the aldehyde with SEM to prevent interference .
  • Electrophilic Substitution : Use Friedel-Crafts acylation (AlCl₃, acetyl chloride) at the 5-position of the pyrrole ring. Optimize temperature (0–25°C) to avoid aldehyde degradation .
  • Regioselective Bromination : Replace NBS with CuBr₂ in acetic acid for selective bromination at sterically accessible positions .

Q. How do crystallographic studies contribute to understanding the reactivity and potential biological interactions of this compound?

  • Methodology :

  • Conformational Analysis : X-ray structures reveal planarity of the pyrrole ring and SEM group orientation, which influence steric accessibility for nucleophilic attacks .
  • Intermolecular Interactions : Hydrogen bonding between the aldehyde and adjacent bromine atoms (e.g., C=O···Br distances of ~3.2 Å) can predict solubility and crystal packing behavior .
  • Docking Studies : Overlay crystallographic data with protein targets (e.g., kinases) to model binding interactions. Use software like AutoDock Vina to prioritize derivatives for bioassays .

Q. What experimental approaches can resolve contradictions in biological activity data observed across different studies?

  • Methodology :

  • Comparative SAR Analysis : Synthesize analogs with systematic substitutions (e.g., SEM group removal, halogen replacement) and test against standardized assays (e.g., IC₅₀ in kinase inhibition) .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if SEM group hydrolysis alters activity. Compare results with unprotected analogs .
  • Cohort Reproducibility : Validate conflicting data via multi-lab studies under identical conditions (e.g., fixed cell lines, ATP concentration in kinase assays) .

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